5,5-Difluoro-3-methylazepane;hydrochloride

Metabolic Stability Bioisostere ADME

5,5-Difluoro-3-methylazepane hydrochloride (CAS 2253640-28-5) is a fluorinated azepane building block with the molecular formula C₇H₁₄ClF₂N and a molecular weight of 185.64 g/mol. The hydrochloride salt form provides convenient handling as a powder with a purity specification of ≥95% from major suppliers.

Molecular Formula C7H14ClF2N
Molecular Weight 185.64
CAS No. 2253640-28-5
Cat. No. B2776915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoro-3-methylazepane;hydrochloride
CAS2253640-28-5
Molecular FormulaC7H14ClF2N
Molecular Weight185.64
Structural Identifiers
SMILESCC1CC(CCNC1)(F)F.Cl
InChIInChI=1S/C7H13F2N.ClH/c1-6-4-7(8,9)2-3-10-5-6;/h6,10H,2-5H2,1H3;1H
InChIKeyCALKISLBBOPZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Difluoro-3-methylazepane Hydrochloride: Core Structural Identity and Procurement Baseline


5,5-Difluoro-3-methylazepane hydrochloride (CAS 2253640-28-5) is a fluorinated azepane building block with the molecular formula C₇H₁₄ClF₂N and a molecular weight of 185.64 g/mol . The hydrochloride salt form provides convenient handling as a powder with a purity specification of ≥95% from major suppliers . The free base (CAS 1784343-48-1) exhibits a computed XLogP3 of 1.7 and a topological polar surface area of 12 Ų [1]. The compound is manufactured by Enamine Ltd. and resold through Sigma-Aldrich and other vendors, positioning it as a readily accessible scaffold for medicinal chemistry [1].

Why 5,5-Difluoro-3-methylazepane Hydrochloride Cannot Be Replaced by Unsubstituted or Mono-Substituted Azepanes


Replacing the geminal difluoro motif at the 5-position with a methylene (CH₂) group or relocating the fluorine atoms to other ring positions fundamentally alters the physicochemical and metabolic profile of the azepane scaffold. In a documented case within the 2-oxoazepane γ-secretase inhibitor series, the geminal dimethyl analog exhibited high metabolic clearance that was overcome only by the geminal difluoro bioisostere [1]. The specific 5,5-difluoro-3-methyl substitution pattern on 5,5-difluoro-3-methylazepane hydrochloride simultaneously modulates lipophilicity (computed LogP ~1.3–2.1), basicity, and metabolic vulnerability in a manner that cannot be replicated by 4,4-difluoroazepane (LogP ~0.96–2.5 depending on measurement method) or non-fluorinated 3-methylazepane [2]. These quantitative differences directly impact downstream ADME properties of derived lead compounds, making indiscriminate substitution scientifically unsound.

5,5-Difluoro-3-methylazepane Hydrochloride: Differential Evidence Against Closest Analogs


Metabolic Clearance: Geminal Difluoro vs. Geminal Dimethyl on the Azepane Scaffold

In the 2-oxoazepane γ-secretase inhibitor series, the geminal dimethyl analog (5,5-dimethyl-2-oxoazepane) exhibited high metabolic clearance in early ADME profiling. Replacement with the geminal difluoro group (5,5-difluoro-2-oxoazepane) overcame this clearance liability while retaining low nanomolar inhibitory potency [1]. This head-to-head comparison within a single scaffold series establishes that the geminal difluoro motif—the defining feature of 5,5-difluoro-3-methylazepane—provides a decisive metabolic stability advantage over the corresponding geminal dimethyl analog. The same principle applies to the target compound, where the 5,5-difluoro substitution pattern is expected to confer superior metabolic robustness compared to a hypothetical 5,5-dimethyl-3-methylazepane analog.

Metabolic Stability Bioisostere ADME γ-Secretase

Lipophilicity Modulation: 5,5-Difluoro-3-methylazepane vs. 4,4-Difluoroazepane

The substitution pattern on the azepane ring directly determines lipophilicity, a critical parameter for membrane permeability and CNS penetration. 5,5-Difluoro-3-methylazepane hydrochloride exhibits a computed LogP of 1.32 (Chemspace) to 2.063 (Leyan) [1], reflecting the combined effect of the geminal 5,5-difluoro group and the 3-methyl substituent. In contrast, 4,4-difluoroazepane shows a computed LogP of approximately 0.96 (Fluorochem) . The ~0.36–1.1 log unit difference between these two difluoro azepane positional isomers translates to an approximately 2.3- to 12.6-fold difference in lipophilicity, directly impacting tissue distribution and non-specific binding profiles of derived compounds.

Lipophilicity LogP Drug-likeness CNS Permeability

pKa Modulation: Fluorinated Azepane vs. Unsubstituted Azepane Basicity Shift

The electron-withdrawing effect of the geminal difluoro group substantially reduces the basicity of the azepane nitrogen. Unsubstituted azepane has a reported pKa of approximately 11.07 for the conjugate acid [1]. In contrast, 4,5-difluoroazepane (a close positional analog) exhibits a predicted pKa of 8.49 ± 0.60 . 5,5-Difluoro-3-methylazepane is expected to have a pKa in a similar intermediate range (approximately 8–9, though not experimentally reported). This ~2–3 log unit reduction in basicity means that at physiological pH (7.4), the target compound is significantly less protonated than unsubstituted azepane, reducing its exposure to lysosomal trapping and improving its intracellular distribution profile in drug discovery contexts.

Basicity pKa Amine Protonation Pharmacokinetics

Structural Complexity and Fraction sp³ (Fsp³): 5,5-Difluoro-3-methylazepane vs. Piperidine and Azetidine Scaffolds

5,5-Difluoro-3-methylazepane hydrochloride achieves a carbon bond saturation (Fsp³) value of 1.0 [1], indicating complete saturation of all carbon atoms—a favorable property for clinical success as fully saturated scaffolds correlate with improved physicochemical profiles. The seven-membered azepane ring combined with geminal difluoro and methyl substituents provides greater three-dimensional complexity than the more common six-membered piperidine or four-membered azetidine scaffolds. Literature confirms that azepane-based linkers are key to efficient biological activity in several therapeutic series . Unlike piperidine (Fsp³ = 1.0 but fewer conformational degrees of freedom) or azetidine (Fsp³ = 0.75–1.0 but restricted ring size), the seven-membered azepane ring introduces conformational flexibility that can access binding pockets inaccessible to smaller-ring analogs.

Fsp³ Three-dimensionality Scaffold Complexity Drug Discovery

5,5-Difluoro-3-methylazepane Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery: Exploiting Controlled Lipophilicity and Reduced Basicity for Brain Penetration

5,5-Difluoro-3-methylazepane hydrochloride provides a LogP window of ~1.3–2.1 and a predicted pKa ~8–9, positioning it within the favorable range for CNS drug candidates (typically LogP 1–3, pKa < 9). The geminal difluoro motif reduces amine basicity by ~2–3 log units versus unsubstituted azepane, mitigating lysosomal trapping [3]. This makes it a strategically superior building block for CNS-targeted programs compared to non-fluorinated azepanes or highly basic piperidine scaffolds.

Metabolic Stability Optimization: Replacing Geminal Dimethyl Motifs with Geminal Difluoro

The established bioisosteric replacement of gem-dimethyl with gem-difluoro—demonstrated in the γ-secretase inhibitor series to convert a high-clearance compound into a metabolically stable lead [1]—is directly applicable to library synthesis using 5,5-difluoro-3-methylazepane hydrochloride. Research groups pursuing metabolic stability optimization should prioritize this building block over any gem-dimethyl azepane analog.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

With an Fsp³ of 1.0, zero rotatable bonds, and a stereochemically defined 3-methyl substituent [2], 5,5-difluoro-3-methylazepane hydrochloride offers a rigid yet conformationally rich scaffold for fragment library construction. Its three points of diversification (the secondary amine, the 3-methyl position, and potential ring functionalization) make it suitable for DOS campaigns where three-dimensional complexity and fluorinated fragments are prioritized.

Antiviral Capsid Assembly Modulator (CAM) Programs

The broader class of di-fluoro azepanes has yielded HBV capsid assembly modulators with DNA EC50 values as low as 8.5 nM in HepG2.2.15 cellular assays, combined with excellent solubility and pharmacokinetic properties [4]. 5,5-Difluoro-3-methylazepane hydrochloride serves as a core building block for constructing analogous CAM chemotypes, offering the advantageous 5,5-difluoro pattern that is a common feature of potent antiviral azepane derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Difluoro-3-methylazepane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.